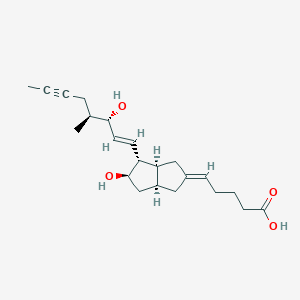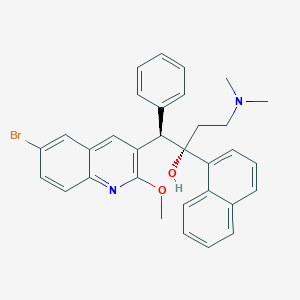![molecular formula C33H24Br2N4 B032160 5-[4'-(Dibrommethyl)[1,1'-Biphenyl]-2-yl]-2-(Triphenylmethyl)-2H-Tetrazol CAS No. 151052-34-5](/img/structure/B32160.png)
5-[4'-(Dibrommethyl)[1,1'-Biphenyl]-2-yl]-2-(Triphenylmethyl)-2H-Tetrazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4’-(Dibromomethyl)[1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole is a chemical compound known for its role as an impurity in the synthesis of certain pharmaceutical agents, such as Losartan and Valsartan . This compound is characterized by its complex structure, which includes a biphenyl group, a dibromomethyl group, and a tetrazole ring.
Wissenschaftliche Forschungsanwendungen
5-[4’-(Dibromomethyl)[1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole is primarily used as an impurity standard in the synthesis of pharmaceutical agents like Losartan and Valsartan . Its presence helps in the quality control and validation of these drugs. Additionally, it may be used in research studies to understand the behavior of similar compounds and their interactions in biological systems .
Wirkmechanismus
Target of Action
It is known that this compound is an impurity of 5-(4’-bromomethyl-biphenyl-2-yl)-1-trityl-1h-tetrazole, which is an intermediate in the synthesis of losartan and valsartan . These drugs are angiotensin II receptor blockers (ARBs) used primarily for the treatment of high blood pressure. Therefore, it’s possible that this compound may interact with similar targets.
Pharmacokinetics
For instance, the compound has a predicted boiling point of 738.3±70.0 °C and a predicted density of 1.42±0.1 g/cm3 . It is slightly soluble in chloroform, ethyl acetate, and methanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4’-(Dibromomethyl)[1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole typically involves the reaction of 4’-(dibromomethyl)-[1,1’-biphenyl]-2-yl with triphenylmethyl tetrazole under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as chloroform, ethyl acetate, or methanol, and may require heating to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-[4’-(Dibromomethyl)[1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction but often involve solvents like chloroform, ethyl acetate, or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted biphenyl derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4’-(Bromomethyl)[1,1’-biphenyl]-2-yl)-1-trityl-1H-tetrazole
- Olmesartan Impurity 46
- Irbesartan Dibromo N2-Trityl Impurity
Uniqueness
What sets 5-[4’-(Dibromomethyl)[1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole apart is its specific structure, which includes both a dibromomethyl group and a triphenylmethyl tetrazole moiety. This unique combination makes it a valuable impurity standard for quality control in the synthesis of certain pharmaceuticals .
Eigenschaften
IUPAC Name |
5-[2-[4-(dibromomethyl)phenyl]phenyl]-2-trityltetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24Br2N4/c34-31(35)25-22-20-24(21-23-25)29-18-10-11-19-30(29)32-36-38-39(37-32)33(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23,31H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTYIAGAGAAHSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)C(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24Br2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


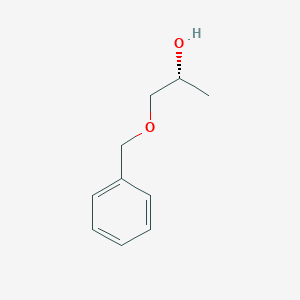
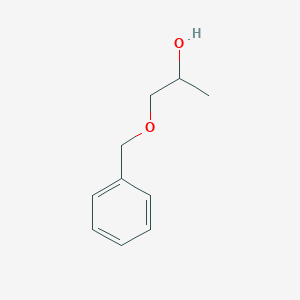
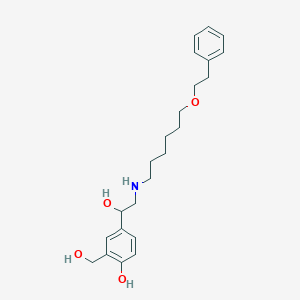

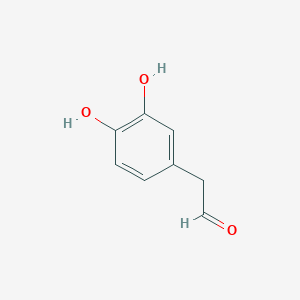
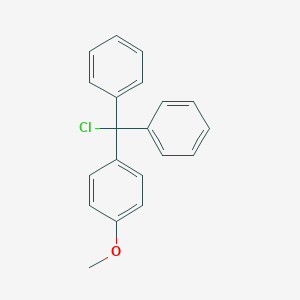
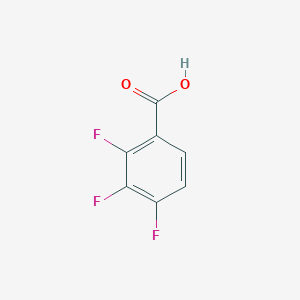
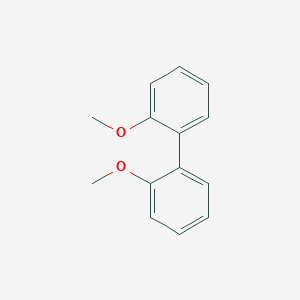
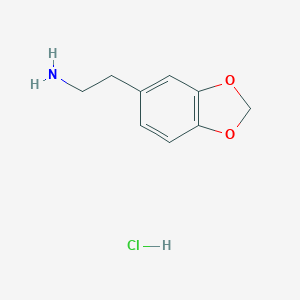
![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B32103.png)
